
Ethyl 6-chloro-2,3-difluorobenzoate
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Overview
Description
Ethyl 6-chloro-2,3-difluorobenzoate: is a chemical compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoic acid where the benzene ring is substituted with chlorine and fluorine atoms at the 6, 2, and 3 positions, respectively, and an ethyl group at the carboxylate position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of 2,3-difluorobenzoic acid followed by esterification
Esterification Reaction: The resulting 6-chloro-2,3-difluorobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control of reaction conditions, ensuring high yield and purity. The process involves large-scale halogenation and esterification reactions, with rigorous purification steps to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Ethyl 6-chloro-2,3-difluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in various biological assays.
Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Ethyl 6-chloro-2,3-difluorobenzoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation or apoptosis pathways.
Comparison with Similar Compounds
Ethyl 3-chloro-2,6-difluorobenzoate: Similar structure but with different positions of chlorine and fluorine atoms.
Methyl 2-fluorobenzoate: Contains a fluorine atom but lacks the chlorine substitution.
2,6-Difluorobenzoic acid: A related compound without the ethyl ester group.
Uniqueness: Ethyl 6-chloro-2,3-difluorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and biological processes that are not accessible to its analogs.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 6-chloro-2,3-difluorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-2,3-difluorobenzoic acid. This reaction is critical for converting the ester into its corresponding carboxylic acid, which serves as a precursor for further functionalization.
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Acidic Hydrolysis :
C9H7ClF2O2+H2OH+C7H3ClF2O2+C2H5OH
Concentrated sulfuric acid (H₂SO₄) promotes ester cleavage at elevated temperatures, producing the benzoic acid derivative and ethanol. -
Basic Hydrolysis :
Aqueous sodium hydroxide (NaOH) facilitates saponification, forming the sodium salt of the acid, which is acidified to isolate the free acid.
Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position is susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent fluorine atoms. This reactivity enables the synthesis of diverse derivatives.
Nucleophile | Conditions | Product | Yield/Notes | Source |
---|---|---|---|---|
Amines (e.g., NH₃) | Polar aprotic solvent (DMF), 80°C | 6-Amino-2,3-difluorobenzoate ester | Requires catalytic Cu(I) | |
Thiols (e.g., RSH) | Base (K₂CO₃), reflux | 6-Sulfanyl derivatives | Moderate yields (~60%) |
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents:
-
Lithium Aluminum Hydride (LiAlH₄) :
C9H7ClF2O2LiAlH4C7H5ClF2O+C2H5OH
Reduces the ester to 6-chloro-2,3-difluorobenzyl alcohol. -
Catalytic Hydrogenation :
Palladium on carbon (Pd/C) under hydrogen gas (H₂) selectively reduces nitro or halide groups if present, though this is less common for this substrate .
Cross-Coupling Reactions
The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation:
-
Suzuki-Miyaura Coupling :
C9H7ClF2O2+ArB(OH)2Pd catalystC9H7F2O2Ar+B(OH)3+HCl
Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form biaryl derivatives .
Structural Influence on Reactivity
The fluorine atoms at positions 2 and 3 deactivate the aromatic ring, directing electrophiles to the para position relative to the ester group. This regioselectivity is critical for designing targeted derivatives.
Properties
Molecular Formula |
C9H7ClF2O2 |
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Molecular Weight |
220.60 g/mol |
IUPAC Name |
ethyl 6-chloro-2,3-difluorobenzoate |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 |
InChI Key |
QQMMVFVZHSOYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)Cl |
Origin of Product |
United States |
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